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molecular formula C13H8Cl2FNO B8299265 1-(3,5-Dichloropyridin-2-yl)-2-(2-fluorophenyl)ethanone

1-(3,5-Dichloropyridin-2-yl)-2-(2-fluorophenyl)ethanone

Cat. No. B8299265
M. Wt: 284.11 g/mol
InChI Key: DGHOLOVVWUBSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309551B2

Procedure details

A mixture of 4.50 g (13.2 mmol) of methyl 3-(3,5-dichloropyridin-2-yl)-2-(2-fluorophenyl)-3-oxopropanoate from example 1A, 845 mg (14.5 mmol) of sodium chloride, 474 mg (26.3 mmol) of water and 13.5 ml of DMSO is heated in a microwave at 150° C. for 10 min and then stirred into water and extracted with ethyl acetate. The organic phase is dried over sodium sulfate and concentrated. The residue is purified by chromatography on silica gel (eluent: dichloromethane) to result in a yellow oil which gradually crystallizes and affords 3.18 g (85% of theory) of the title compound.
Name
methyl 3-(3,5-dichloropyridin-2-yl)-2-(2-fluorophenyl)-3-oxopropanoate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
845 mg
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
reactant
Reaction Step One
Name
Quantity
474 mg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9](=[O:22])[CH:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[F:21])C(OC)=O)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[Cl-].[Na+].CS(C)=O>O>[Cl:1][C:2]1[C:3]([C:9](=[O:22])[CH2:10][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[F:21])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 3-(3,5-dichloropyridin-2-yl)-2-(2-fluorophenyl)-3-oxopropanoate
Quantity
4.5 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)C(C(C(=O)OC)C1=C(C=CC=C1)F)=O
Name
Quantity
845 mg
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
13.5 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
474 mg
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (eluent: dichloromethane)
CUSTOM
Type
CUSTOM
Details
to result in a yellow oil which
CUSTOM
Type
CUSTOM
Details
gradually crystallizes

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)C(CC1=C(C=CC=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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